molecular formula C6H8O3 B6250849 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one CAS No. 1604042-29-6

4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one

Cat. No.: B6250849
CAS No.: 1604042-29-6
M. Wt: 128.1
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Description

4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-buten-1-ol with formaldehyde in the presence of an acid catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)furfural: Another furan derivative with similar structural features but different functional groups.

    2,5-furandicarboxylic acid: A related compound with carboxylic acid groups instead of hydroxymethyl and methyl groups.

Uniqueness

4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of hydroxymethyl and methyl groups makes it a versatile intermediate in various synthetic and industrial applications.

Properties

CAS No.

1604042-29-6

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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